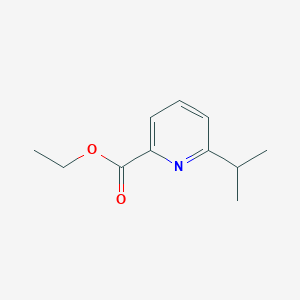

Ethyl 6-isopropylpicolinate

Descripción

Ethyl 6-isopropylpicolinate is a picolinate ester derivative characterized by an isopropyl substituent at the 6-position of the pyridine ring. These compounds are valued for their versatility in chemical reactions, such as coupling or functional group transformations, due to the reactivity of the ester moiety and the steric/electronic effects of substituents .

Propiedades

Fórmula molecular |

C11H15NO2 |

|---|---|

Peso molecular |

193.24 g/mol |

Nombre IUPAC |

ethyl 6-propan-2-ylpyridine-2-carboxylate |

InChI |

InChI=1S/C11H15NO2/c1-4-14-11(13)10-7-5-6-9(12-10)8(2)3/h5-8H,4H2,1-3H3 |

Clave InChI |

VSMXICNMVNSRPH-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1=CC=CC(=N1)C(C)C |

Origen del producto |

United States |

Análisis De Reacciones Químicas

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt:

-

Acidic hydrolysis : Performed in aqueous HCl or HSO under reflux (80–100°C), yielding 6-isopropylpicolinic acid.

-

Basic hydrolysis : Uses NaOH or KOH in aqueous ethanol, forming the carboxylate intermediate, which is acidified to isolate the free acid .

Table 1: Hydrolysis Conditions

| Condition | Reagents | Temperature | Product |

|---|---|---|---|

| Acidic | 6M HCl, HO | 90°C | 6-Isopropylpicolinic acid |

| Basic | 2M NaOH, EtOH/HO | 80°C | Sodium 6-isopropylpicolinate |

Nucleophilic Substitution

The ester carbonyl is susceptible to nucleophilic attack, enabling alcohol or amine substitutions:

Transesterification

Reacts with alcohols (e.g., methanol) in the presence of acid catalysts (HSO) to form methyl 6-isopropylpicolinate:

-

Optimal conditions: 20 mol% HSO, reflux in methanol (12–16 h).

Aminolysis

Reacts with amines (e.g., isopropylamine) to produce 6-isopropylpicolinamide derivatives:

Electrophilic Aromatic Substitution

The pyridine ring undergoes electrophilic substitution at positions activated by the electron-donating isopropyl group.

Nitration

Nitration occurs at the para position relative to the isopropyl group:

-

Typical yields: 65–75% after purification by column chromatography.

Sulfonation

Sulfonation with fuming HSO introduces a sulfonic acid group at the meta position.

Reduction Reactions

The ester group can be reduced to a primary alcohol using LiAlH:

Cross-Coupling Reactions

The brominated derivative (ethyl 6-bromopicolinate) participates in Suzuki-Miyaura couplings with arylboronic acids:

-

Yields: 70–85% under microwave irradiation (120°C, 30 min).

Mechanistic Insights

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 6-isopropylpicolinate (hypothetical) with two structurally related picolinate esters from the provided evidence: Ethyl 6-chloro-3-fluoropicolinate (CAS 1214363-79-7) and Ethyl 6-isopropoxypicolinate (CAS 1394923-18-2).

Table 1: Structural and Molecular Comparison

*Note: Data for Ethyl 6-isopropylpicolinate is inferred based on structural analogs.

Molecular Weight and Physicochemical Properties

- Ethyl 6-chloro-3-fluoropicolinate has the lowest molecular weight (203.60) due to its smaller substituents, favoring volatility and ease of purification.

- Ethyl 6-isopropoxypicolinate has a higher molecular weight (209.25) and larger substituent, likely increasing boiling point and reducing crystallinity.

Research Findings and Industrial Relevance

- Halogenated Analogs (e.g., Ethyl 6-chloro-3-fluoropicolinate):

Halogenation is a common strategy to modulate bioactivity and stability. Fluorine’s electronegativity can improve binding affinity in drug candidates, while chlorine may enhance metabolic resistance . - Ether-Linked Analogs (e.g., Ethyl 6-isopropoxypicolinate): Ether groups are prevalent in agrochemicals for their resistance to hydrolysis. The isopropoxy group’s bulk may reduce unintended environmental degradation .

Q & A

Q. What steps ensure reproducibility in spectral data for Ethyl 6-isopropylpicolinate?

- Methodological Answer: Adopt standardized NMR acquisition parameters (e.g., 500 MHz, CDCl₃ solvent, TMS reference). Share raw data (FID files) in repositories like Zenodo. Cross-validate with independent labs using blinded samples .

Tables: Key Methodological Considerations

| Aspect | Basic Research | Advanced Research |

|---|---|---|

| Synthesis Optimization | Solvent selection, catalyst screening | Mechanistic studies (e.g., kinetic isotope effects) |

| Data Validation | Triplicate trials, internal standards | Multivariate meta-analysis, machine learning |

| Bioactivity Testing | Agar dilution assays | High-throughput screening, transcriptomics |

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.